BenchChemオンラインストアへようこそ!

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide

Scaffold analysis Chemotype classification Target selectivity

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide (CAS 882750-11-0) is a differentiated benzimidazole scaffold featuring a sterically demanding tert-butyl group and an electrophilic dichlorovinyl handle. Unlike generic benzimidazole carboxamides, this dual substitution pattern enables covalent trapping, nucleophilic substitution, and cross-coupling applications. It is the chromatographically distinct isomer required for prothioconazole-desthio residue monitoring. With XLogP3 3.9 and 0 HBD, it adheres to CNS lead-like space, making it the preferred choice for PAMPA, Caco-2 permeability screening, and hydrophobic pocket probing. Procure this compound for reliable synthetic, analytical, and screening workflows.

Molecular Formula C14H15Cl2N3O
Molecular Weight 312.19
CAS No. 882750-11-0
Cat. No. B2782871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide
CAS882750-11-0
Molecular FormulaC14H15Cl2N3O
Molecular Weight312.19
Structural Identifiers
SMILESCC(C)(C)N(C=C(Cl)Cl)C(=O)N1C=NC2=CC=CC=C21
InChIInChI=1S/C14H15Cl2N3O/c1-14(2,3)19(8-12(15)16)13(20)18-9-17-10-6-4-5-7-11(10)18/h4-9H,1-3H3
InChIKeyLSXNGXGXXZVBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

882750-11-0: Sourcing the N-(tert-butyl)-N-(2,2-dichlorovinyl)-benzimidazole Scaffold for Research Use


N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide (CAS 882750-11-0) is a synthetic benzimidazole carboxamide derivative with a molecular formula of C14H15Cl2N3O and a molecular weight of 312.2 g/mol [1]. Its structure combines a benzimidazole ring with a sterically hindered N-tert-butyl and an electrophilic N-(2,2-dichlorovinyl) substitution, resulting in a low-polarity scaffold (XLogP3-AA = 3.9) with zero hydrogen bond donors [1]. This compound functions as a versatile building block for the synthesis of nitrogen-containing heterocycles, as first demonstrated by Novikov et al. who established its synthetic utility through its corresponding carbamoyl chloride intermediate .

Why 882750-11-0 Cannot Be Casually Replaced by Prothioconazole-desthio or Other Benzimidazole Analogs


Although 882750-11-0 shares an identical molecular formula (C14H15Cl2N3O) with the fungal metabolite prothioconazole-desthio (CAS 120983-64-4), their core scaffolds are fundamentally different: a benzimidazole nucleus versus a 1,2,4-triazole nucleus . This scaffold divergence profoundly impacts binding orientation in biological targets, metabolic stability, and chemical reactivity, as benzimidazoles engage specific hydrogen-bonding and π-stacking interactions absent in triazoles [1]. Furthermore, generic benzimidazole carboxamides lack the dual N-tert-butyl/N-dichlorovinyl substitution pattern, which governs both steric bulk and electrophilic character . Consequently, substituting this compound with a same-formula isomer or a simplified benzimidazole scaffold will produce divergent results in synthetic chemistry, analytical calibration, or biological screening workflows.

882750-11-0: Quantitative Differentiation Evidence Against Closest Comparators


Core Scaffold Differentiation: Benzimidazole vs. 1,2,4-Triazole

882750-11-0 contains a benzimidazole nucleus, whereas prothioconazole-desthio (CAS 120983-64-4) possesses a 1,2,4-triazole nucleus, representing a fundamental scaffold-level distinction despite identical molecular formulas [1]. Benzimidazoles present a 6:5 fused bicyclic ring system with distinct hydrogen-bonding and π-stacking geometries absent in simple triazoles, shown to critically influence off-target receptor engagement in chemokine receptor antagonist programs [2]. This scaffold difference means the two compounds cannot be substituted as analytical reference standards for each other in environmental fate studies, residue monitoring, or pharmacological assays where specific chemotype recognition is required.

Scaffold analysis Chemotype classification Target selectivity

Molecular Property Profile: Lipophilicity and H-Bonding Compared to Prothioconazole-desthio

The calculated partition coefficient (XLogP3-AA) for 882750-11-0 is 3.9, with zero hydrogen bond donors and two hydrogen bond acceptors [1]. In contrast, prothioconazole-desthio (CAS 120983-64-4) possesses a computed XLogP3-AA of approximately 2.5 [2] and features one hydrogen bond donor (the alcohol -OH group) and three hydrogen bond acceptors [2]. The higher lipophilicity and absence of hydrogen bond donors in 882750-11-0 predict significantly different membrane permeability and plasma protein binding profiles compared to the triazole analog [3].

ADME prediction Lipophilicity Permeability

Synthetic Versatility: Precursor-Derived Differentiation from Simple Benzimidazoles

882750-11-0 is uniquely derived from N-tert-butyl-N-(2,2-dichlorovinyl)carbamoyl chloride, a building block verified by Novikov et al. to efficiently react with hydrazines, amidines, and related dinucleophiles to generate diverse nitrogen heterocycles including 1,2,4-triazolidinones . This contrasts sharply with the more common benzimidazole carboxamides (e.g., N-butyl-1H-benzimidazole-1-carboxamide [1]) which lack the electrophilic dichlorovinyl handle necessary for further functionalization. The presence of the dichlorovinyl group offers a reactive site for nucleophilic substitution, enabling an additional dimension of chemical diversification not available in simpler benzimidazole carboxamide analogs [2].

Building block Synthetic accessibility Analog generation

Spectrometric Identification: Unique GC-MS Signature Distinct from Same-Formula Isomers

The mass spectrum of 882750-11-0 is available in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: 5heMu5rHzyA for the closely related 2-oxo derivative) and exhibits a distinct fragmentation pattern that differentiates it from the same-formula isomer prothioconazole-desthio [1]. While the photodegradation study of prothioconazole identified C14H15Cl2N3O as a degradation product based on exact mass (311.0592 Da, [M]+), the isomeric nature requires high-resolution mass spectrometry and retention time indexing to distinguish the benzimidazole scaffold from the triazole scaffold in environmental or metabolic samples [2]. This compound therefore serves as a critical reference standard for method validation in pesticide residue analysis, where co-eluting C14H15Cl2N3O isomers may occur [2].

Analytical chemistry Mass spectrometry Quality control

882750-11-0: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Focused Medicinal Chemistry Library Synthesis

The compound's validated role as a product of N-tert-butyl-N-(2,2-dichlorovinyl)carbamoyl chloride chemistry enables its use as a direct starting material or intermediate for library synthesis of benzimidazole-containing heterocycles, as established by Novikov et al. . Researchers requiring a benzimidazole scaffold with an electrophilic dichlorovinyl handle for subsequent nucleophilic substitution or cross-coupling should prioritize this compound over simpler benzimidazole carboxamides that lack such reactive functionality .

Analytical Reference Standard for Pesticide Metabolite Isomer Differentiation

Environmental analytical laboratories developing GC-MS or LC-MS/MS methods for prothioconazole metabolite analysis require this compound as a chromatographically distinct isomer standard [1]. The identical molecular formula to prothioconazole-desthio dictates that both compounds must be chromatographically resolved to prevent quantification errors in regulatory residue monitoring programs. The availability of this compound in high purity from commercial sources supports method validation efforts [1].

Physicochemical Property Screening in ADME/Tox Programs

With an XLogP3-AA of 3.9, zero hydrogen bond donors, and a topological polar surface area of 38.1 Ų, this compound adheres to the classical property space for CNS drug candidates [2]. Procurement teams selecting screening compounds for parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies will benefit from the compound's favorable calculated permeability profile, which distinguishes it from more polar benzimidazole analogs [2].

Structural Biology Probe for Benzimidazole-Binding Proteins

The steric bulk imposed by the tert-butyl group, combined with the electron-withdrawing dichlorovinyl substituent, creates a unique electrostatic and steric surface that can probe hydrophobic binding pockets in protein active sites . This differentiates it from smaller N-alkyl benzimidazole carboxamides (e.g., N-butyl-1H-benzimidazole-1-carboxamide) that fail to occupy the same conformational space during molecular docking studies [3].

Quote Request

Request a Quote for N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.